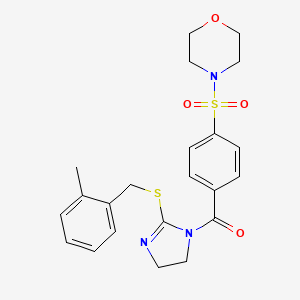

(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-17-4-2-3-5-19(17)16-30-22-23-10-11-25(22)21(26)18-6-8-20(9-7-18)31(27,28)24-12-14-29-15-13-24/h2-9H,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILGPLKTQXPFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule characterized by a thioether linkage, an imidazole ring, and a ketone moiety. Its potential biological activities have garnered attention in various fields including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of 324.44 g/mol. The structural features include:

- Thioether Group : Contributes to the compound's reactivity and potential interactions with biological targets.

- Imidazole Ring : Known for its role in various biological processes and interactions with enzymes.

- Ketone Moiety : Often involved in biological activity through its electrophilic nature.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds containing imidazole rings have been shown to possess antibacterial properties.

- Anticancer Properties : Some derivatives have demonstrated inhibitory effects on cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals the unique potential of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring, methyl group | Antimicrobial |

| Benzothiazole Derivatives | Thiazole ring, various substituents | Anticancer |

| 4-Thiazolidinones | Thiazolidine ring, carbonyl group | Antidiabetic |

The combination of the thioether and imidazole functionalities in this compound may confer distinct pharmacological profiles compared to other derivatives.

The mechanism of action involves interaction with biological macromolecules such as proteins and enzymes. The thioether and imidazole moieties can modulate enzyme activities or receptor functions, leading to therapeutic effects. Specific pathways affected may include those involved in cell signaling and metabolic processes .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related thioether compounds against various bacterial strains, reporting minimum inhibitory concentrations (MIC) as low as 50 μg/mL for effective compounds .

- Anticancer Activity : Research on benzothiazole derivatives indicated significant antiproliferative effects in human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), highlighting the potential for developing new anticancer agents .

- Enzyme Inhibition : Inhibitory assays conducted on MAO isoenzymes demonstrated that certain thioether-containing compounds exhibited IC50 values indicative of potent inhibition, suggesting possible applications in treating neurological disorders .

Synthesis and Optimization

The synthesis of (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions:

- Formation of Thioether Linkage : Reaction between 2-methylbenzyl chloride and sodium thiolate.

- Imidazole Ring Formation : Cyclization involving a carbonyl compound.

- Final Coupling : Combining intermediates under controlled conditions to yield the final product.

Optimizing reaction conditions can enhance yields and reduce synthesis time.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Sulfonyl Substituents

The sulfonyl group is a critical pharmacophore in many bioactive molecules. Comparative analysis with structurally related compounds reveals:

Key Findings :

- Morpholinosulfonyl groups improve aqueous solubility compared to simple aryl sulfonyl substituents due to the morpholine ring’s polarity .

- Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity but reduce bioavailability.

Imidazole Core Modifications

The saturation state and substituents on the imidazole ring significantly influence physicochemical properties:

Key Findings :

- Unsaturated imidazoles (e.g., ) exhibit greater rigidity, favoring interactions with flat binding pockets.

- 4,5-Dihydroimidazoles, as in the target compound, offer flexibility for adapting to diverse enzymatic environments.

Thioether Substituent Variations

The thioether group at the 2-position influences steric and electronic properties:

Key Findings :

- Sulfonyl groups (e.g., ) enhance oxidative stability but may limit participation in nucleophilic reactions.

Comparison with :

- The target’s morpholinosulfonyl group may require specialized sulfonylation conditions (e.g., morpholine derivatives as reagents) compared to phenylsulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.